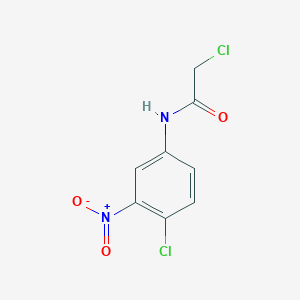

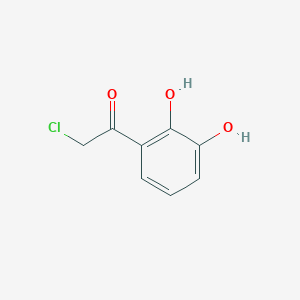

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide

Overview

Description

2-Chloro-N-(4-chloro-3-nitrophenyl)acetamide, also known as CCNPA, is an organic compound that is widely used in scientific research. It is primarily used as a reagent in organic synthesis and has a wide range of applications in laboratories. CCNPA has a unique chemical structure and properties that make it an ideal choice for a variety of reactions and experiments.

Scientific Research Applications

Antibacterial Activity Against Klebsiella pneumoniae

The compound has shown promising antibacterial activity against Klebsiella pneumoniae, a pathogen that causes a wide range of community and nosocomial infections . The presence of the chloro atom in the molecule seems to improve this activity, possibly by stabilizing the molecule in the target enzyme at the site .

2. Potential for New Antibacterial Drug Development The compound’s antibacterial action, cytotoxicity, and pharmacokinetic profile suggest it could be a viable candidate for the development of a new antibacterial drug . The substance has shown an excellent pharmacokinetic profile, indicating good parameters for oral use .

Action on Penicillin-Binding Protein

The substance possibly acts on the penicillin-binding protein, promoting cell lysis . This could be a potential mechanism of action for its antibacterial properties .

In Vitro Toxicity Analysis

The compound has undergone in vitro toxicity analysis, with the results showing favorable outcomes for future in vivo toxicological tests . This is an important step in assessing the safety of a potential new drug .

Synthesis of Derivatives

The compound can be used as a base for synthesizing derivatives, which could potentially enhance its biological activity . This could lead to the development of a range of new pharmaceutical compounds .

Antimicrobial Activity

There is potential for the compound to be used in the synthesis of other antimicrobial agents . This could broaden the range of infections that could be treated with drugs based on this compound .

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it an important target for antibacterial agents .

Mode of Action

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide interacts with its target by stabilizing the molecule in the target enzyme at the site . The presence of the chloro atom in the molecule is responsible for improving this activity . The compound possibly acts on the penicillin-binding protein, promoting cell lysis .

Biochemical Pathways

It is known that the compound interferes with the function of the penicillin-binding protein, which is involved in the synthesis of the bacterial cell wall . This disruption can lead to cell lysis and death .

Pharmacokinetics

The substance has shown an excellent pharmacokinetic profile, indicating good parameters for oral use .

Result of Action

The molecular and cellular effects of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide’s action include the disruption of the bacterial cell wall synthesis, leading to cell lysis and death . This makes the compound a potential candidate for the development of new antibacterial drugs .

properties

IUPAC Name |

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPYLYIONLWUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366186 | |

| Record name | 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |

CAS RN |

196935-03-2 | |

| Record name | 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-](/img/structure/B181700.png)